Ftalocianina de silicio bis(tri-n-hexilsiloxi)

Descripción general

Descripción

Synthesis Analysis

The synthesis of bis(tri-n-hexylsilyl oxide) silicon phthalocyanine involves the introduction of tri-n-hexylsilyl oxide substituents to the silicon phthalocyanine core. This modification aims to enhance the solubility and processability of the compound, thereby improving its performance in specific applications, such as organic photovoltaic devices where it acts as an effective additive increasing efficiency and performance due to its unique molecular characteristics (Lessard et al., 2014).

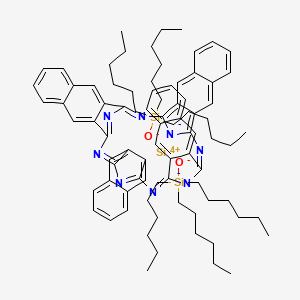

Molecular Structure Analysis

The molecular structure of bis(tri-n-hexylsiloxy)silicon phthalocyanine is defined by the central silicon atom coordinated to the nitrogen atoms of the phthalocyanine ring, with the tri-n-hexylsiloxy groups axially bonded to silicon. This structure is key to its optical properties, particularly its strong absorption in the near-infrared region, making it suitable for applications in photodynamic therapy and photovoltaic devices (Decréau, Julliard, & Giorgi, 1999).

Chemical Reactions and Properties

Bis(tri-n-hexylsiloxy)silicon phthalocyanine participates in various chemical reactions, including the generation of singlet oxygen and other reactive oxygen species upon light irradiation. This reactivity is particularly beneficial in the context of photodynamic therapy, where the generated reactive oxygen species can induce cell death in cancerous tissues (Decréau et al., 1998).

Physical Properties Analysis

The physical properties of bis(tri-n-hexylsiloxy)silicon phthalocyanine, such as solubility and tendency to crystallize, play a crucial role in its application. For instance, its high solubility in organic solvents and strong driving force for crystallization at interfaces enhance its performance as a ternary additive in bulk heterojunction organic photovoltaic devices, leading to improved device efficiency and stability (Dang et al., 2017).

Aplicaciones Científicas De Investigación

Materiales Fotónicos y Ópticos

La ftalocianina de silicio bis(tri-n-hexilsiloxi) se utiliza en el campo de los materiales fotónicos y ópticos debido a su fuerte absorción en la región del infrarrojo cercano. Este compuesto se utiliza a menudo en el desarrollo de dispositivos fotovoltaicos orgánicos . Su alto contenido de tinte y sus propiedades de absorción específicas lo hacen adecuado para aplicaciones que requieren una recolección de luz eficiente y una transferencia de energía.

Electrónica Orgánica

En la electrónica orgánica, este derivado de la ftalocianina de silicio sirve como aditivo electroactivo en dispositivos fotovoltaicos orgánicos de heterojunción a granel (BHJ OPV). Se ha demostrado que la incorporación de este compuesto mejora el rendimiento de los OPV al mejorar la movilidad y la estabilidad de los portadores de carga .

Terapia Fotodinámica

La fuerte absorción del compuesto en la región del infrarrojo cercano también lo convierte en un candidato para su uso en terapia fotodinámica (PDT). La PDT es un tratamiento que utiliza agentes fotosensibilizantes, junto con la luz, para producir especies reactivas de oxígeno que pueden matar las células cancerosas. Las propiedades fotofísicas del compuesto se están explorando por su potencial en el tratamiento de tumores profundos .

Mecanismo De Acción

Target of Action

Bis(tri-n-hexylsiloxy)silicon phthalocyanine is primarily used as a photosensitizer . The primary targets of this compound are cancerous cells, where it is selectively incorporated .

Mode of Action

The compound works by absorbing light at a specific wavelength and transferring the energy to molecular oxygen, creating reactive oxygen species . These reactive species can cause damage to cellular components, leading to cell death .

Biochemical Pathways

It is known that the compound induces oxidative stress, which can lead to apoptosis, or programmed cell death .

Pharmacokinetics

Like other photosensitizers, it is likely to be administered directly to the tumor site, where it is selectively taken up by cancer cells . The compound’s bioavailability would be influenced by factors such as its formulation, the delivery method, and the specific characteristics of the tumor.

Result of Action

The primary result of the action of Bis(tri-n-hexylsiloxy)silicon phthalocyanine is the death of cancer cells . This is achieved through the generation of reactive oxygen species, which can damage cellular components and trigger apoptosis .

Action Environment

The efficacy and stability of Bis(tri-n-hexylsiloxy)silicon phthalocyanine are influenced by several environmental factors. These include the presence of light at the appropriate wavelength for the compound to absorb and transfer to molecular oxygen . Additionally, the presence of oxygen is necessary for the generation of reactive oxygen species . The specific characteristics of the tumor environment, such as its oxygenation status and the presence of certain enzymes, may also influence the compound’s action .

Direcciones Futuras

Bis(tri-n-hexylsiloxy)silicon phthalocyanine has been used as a solid ternary electroactive additive in poly(3-hexylthiophene):phenyl-C61-butyric acid methyl ester P3HT:PC61BM bulk heterojunction organic photovoltaic (BHJ OPV) devices, resulting in increased performance . The reason for its unique performance is not solely due to its frontier orbital energies but also might be due to a high driving force for crystallization .

Propiedades

IUPAC Name |

2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+);trihexyl(oxido)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H24N8.2C18H39OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3;/h1-24H;2*4-18H2,1-3H3;/q-2;2*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZNGPGVFDKGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](CCCCCC)(CCCCCC)[O-].CCCCCC[Si](CCCCCC)(CCCCCC)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H102N8O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1340.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92396-88-8 | |

| Record name | Bis(tri-n-hexylsiloxy)(2,3-naphthalocyaninato)silicon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092396888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

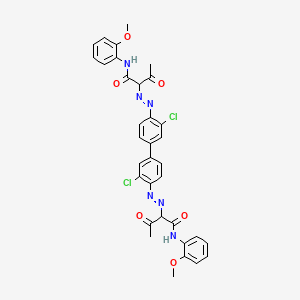

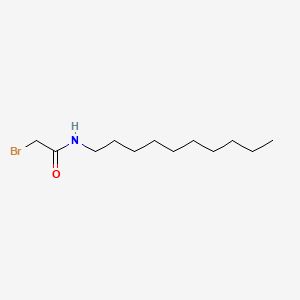

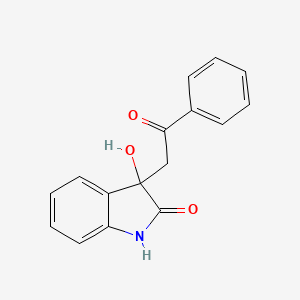

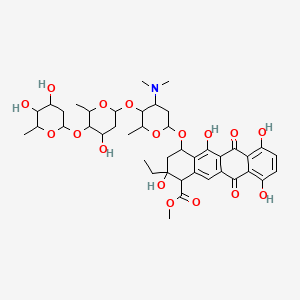

Feasible Synthetic Routes

Q & A

Q1: How does Bis(tri-n-hexylsiloxy)silicon Phthalocyanine exert its phototoxic effect on cells?

A1: Bis(tri-n-hexylsiloxy)silicon Phthalocyanine functions as a photosensitizer. Upon light irradiation, it generates reactive oxygen species (ROS) through both Type I and Type II photochemical pathways. [, ]

- Type I: The excited phthalocyanine molecule interacts directly with surrounding molecules, abstracting electrons and generating radicals like superoxide (O2•-) and hydroxyl radicals (•OH). []

- Type II: Energy transfer from the excited phthalocyanine to molecular oxygen generates singlet oxygen (¹O2). []

Q2: What makes Bis(tri-n-hexylsiloxy)silicon Phthalocyanine a promising candidate for photodynamic therapy?

A2: Several factors contribute to its potential in photodynamic therapy:

- High Phototoxicity: Studies demonstrate significant phototoxicity against the melanotic M6 cell line at low concentrations. [] This implies that a lower dose of the compound could be used, potentially minimizing side effects.

- Low Dark Toxicity: Importantly, Bis(tri-n-hexylsiloxy)silicon Phthalocyanine exhibits negligible toxicity in the absence of light. [] This selective toxicity is crucial for targeted therapy and minimizing damage to healthy tissues.

- Dual Photochemical Pathways: The compound's ability to generate ROS via both Type I and Type II mechanisms enhances its efficacy. [] This can potentially overcome limitations associated with a single pathway, such as oxygen dependence in the tumor microenvironment.

Q3: How does encapsulation in liposomes affect the photochemical behavior of Bis(tri-n-hexylsiloxy)silicon Phthalocyanine?

A3: Research suggests that encapsulation in liposomes does not significantly alter the photochemical pathways of Bis(tri-n-hexylsiloxy)silicon Phthalocyanine. Both Type I and Type II mechanisms persist, indicating that liposomal delivery systems could be explored for targeted drug delivery without compromising its photodynamic activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,3R,5S,6S)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol](/img/structure/B1218632.png)